N-Ethyl-1-methylazetidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-ethyl-1-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-3-7-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCHAOIZYFWPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Azetidine Derivatives
Azetidine rings serve as foundational scaffolds for synthesizing substituted derivatives. For N-ethyl-1-methylazetidin-3-amine dihydrochloride, a two-step alkylation process is hypothesized:
Primary Alkylation : Introduction of the ethyl group to azetidin-3-amine via nucleophilic substitution.
Secondary Alkylation : Methylation of the tertiary amine.
Mechanistic Insight :
$$
\text{Azetidin-3-amine} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{Base}} \text{N-Ethylazetidin-3-amine} \xrightarrow{\text{CH}_3\text{I}} \text{N-Ethyl-1-methylazetidin-3-amine}
$$
The dihydrochloride salt forms via treatment with hydrochloric acid.
Reductive Amination
An alternative route involves reductive amination of ketones with primary and secondary amines:
- Substrate : 1-Methylazetidin-3-one.
- Amine Source : Ethylamine.
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN).
- Conditions : Methanol solvent, pH 4–6 (acetic acid buffer), 24–48 hours.
Reaction Equation :
$$
\text{1-Methylazetidin-3-one} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{N-Ethyl-1-methylazetidin-3-amine}
$$
Industrial-Scale Production
Batch Reactor Optimization
Industrial synthesis prioritizes yield (>85%) and purity (>95%). Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–30°C | Minimizes side reactions |
| Reaction Time | 8–12 hours | Balances completion vs. degradation |
| Solvent | THF/Water (3:1) | Enhances solubility |
| Catalyst Loading | 1.5 mol% | Cost-effective kinetics |
Purification :
- Recrystallization : Ethanol/water mixtures achieve >99% purity.
- Chromatography : Silica gel (ethyl acetate/methanol eluent) removes polar impurities.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
Chemistry
N-Ethyl-1-methylazetidin-3-amine dihydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives, which are useful in the development of new chemical entities.
Biology
The compound is investigated for its role in modulating biological pathways. It has been used as a tool in biochemical studies to understand enzyme mechanisms and receptor interactions.
Medicine
Research is ongoing into its potential therapeutic applications:
- Neuroprotective Effects : Studies suggest that it may inhibit acetylcholinesterase activity, enhancing cholinergic transmission, which is beneficial in neurodegenerative conditions such as Alzheimer's disease.
- Anticancer Activity : In vitro studies have indicated that it can induce apoptosis in cancer cell lines like MCF-7 and Hs578T, suggesting its potential as an anticancer agent.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its properties make it a valuable reagent in various industrial processes.
Neuroprotective Study
A study evaluated the neuroprotective effects of this compound against glutamate toxicity. The results indicated significant reductions in neuronal cell death, attributed to modulation of oxidative stress pathways.
Antimicrobial Assays
In antimicrobial testing against Gram-positive and Gram-negative bacteria, this compound exhibited broad-spectrum activity. It was particularly effective against resistant strains, highlighting its potential for antibiotic development.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems and has been studied for its potential effects on the central nervous system . It acts by binding to specific receptors and altering their activity, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Structural Comparisons
Azetidine Derivatives
- 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride ():
- Shares the azetidine core but includes an ethylamine side chain.
- Molecular formula: C₇H₁₇N₃·2HCl (vs. C₆H₁₄N₂·2HCl for the target compound).
- Structural differences may influence solubility, bioavailability, and receptor interactions.
Linear Amine Dihydrochlorides
- Putrescine Dihydrochloride (C₄H₁₂N₂·2HCl, ): A linear diamine (1,4-diaminobutane) lacking the azetidine ring.
Trientine Dihydrochloride (C₆H₁₈N₄·2HCl, ):
- A tetraamine chelator with a linear structure.
- Clinically used for Wilson’s disease due to copper-chelating properties, unlike the azetidine-based target compound.
Functionalized Hydrochlorides
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC.HCl) (C₈H₁₈ClN₃, ): A carbodiimide coupling reagent with a dimethylaminopropyl group. Used in peptide synthesis, highlighting divergent applications compared to the azetidine derivative.
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (C₅H₁₃Cl₂N, ):
- Contains a chloro substituent instead of an ethyl group.
- Reactivity differences (nucleophilic vs. basic properties) may affect synthetic utility.
Physicochemical and Functional Properties
Regulatory and Commercial Status
Biological Activity
N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various contexts, including its potential therapeutic applications and mechanisms of action. This article delves into the compound's biological activity, providing detailed research findings, case studies, and data tables.
This compound is characterized by its unique substitution pattern, which influences its chemical and biological properties. The compound is known to modulate neurotransmitter systems and has been studied for its effects on the central nervous system. It acts as a ligand for specific enzymes or receptors, thereby modulating their activity and participating in biochemical pathways relevant to various diseases.
1. Research Applications
The compound has a wide range of applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of organic compounds, including pharmaceuticals.
- Biology : Investigated for its role in enzyme mechanisms and as a building block for biologically active molecules.
- Medicine : Explored for potential therapeutic applications, particularly in drug development.
2. Anticancer Activity
Recent studies have shown that this compound exhibits potent anticancer properties. For instance, it has been evaluated against various cancer cell lines with promising results:
- MCF-7 Human Breast Cancer Cells : Demonstrated significant antiproliferative activity with IC50 values as low as 0.075 µM .
- Triple-Negative Breast Cancer (Hs578T) : Showed IC50 values around 0.033 µM, indicating strong efficacy in inhibiting cell growth .
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 0.075 | High potency against breast cancer |
| Hs578T | 0.033 | Effective in triple-negative subtype |
| MDA-MB-231 | 0.620 | Moderate efficacy observed |
Case Study 1: Inhibition of ENL YEATS Domain
A study focused on identifying selective small molecule inhibitors for the ENL YEATS domain found that certain derivatives of azetidine compounds exhibited strong selectivity and inhibition capabilities. The precursor compound to this compound was part of a high-throughput screening process that revealed IC50 values below 100 nM for effective inhibition .
Case Study 2: Enzyme Mechanism Studies
In another study, this compound was utilized to investigate enzyme mechanisms related to cholesteryl ester transfer protein (CETP). The compound demonstrated significant inhibitory activity, contributing to the understanding of lipid metabolism and potential cardiovascular implications .
Q & A
Q. What are the standard synthetic routes for N-Ethyl-1-methylazetidin-3-amine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to introduce the ethyl and methyl groups onto the azetidine ring. For dihydrochloride salt formation, the free base is treated with hydrochloric acid under controlled pH and temperature. Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol or dichloromethane), and reaction time to maximize yield. Purification via recrystallization or chromatography ensures high purity .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm the azetidine ring structure and substituent positions (e.g., ¹H and ¹³C NMR).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Elemental Analysis : To verify the dihydrochloride salt stoichiometry.
- Solubility Tests : Confirms water solubility due to the dihydrochloride form .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of aerosols.
- Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers).
- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variability in assay conditions (e.g., pH, temperature) or impurities. Methodological solutions include:
- Dose-Response Curves : To establish activity thresholds and validate reproducibility.
- Orthogonal Assays : Use complementary techniques (e.g., fluorescence polarization and surface plasmon resonance) to cross-verify binding affinities.
- Batch-to-Batch Purity Analysis : Employ HPLC or LC-MS to ensure consistent compound quality .
Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of this compound?
- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity during ring-forming steps.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose derivatives) for enantiomer separation.
- Circular Dichroism (CD) : Monitor enantiomeric excess during synthesis .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Kinetic Studies : Measure , , and inhibition constants () using enzyme activity assays.
- Molecular Dynamics Simulations : Model binding interactions with targets like GPCRs or kinases.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline buffers).
- LC-MS Stability Assays : Track degradation products over time.
- Pharmacokinetic Profiling : Measure half-life in plasma or simulated biological fluids .
Methodological Considerations for Data Interpretation
- Statistical Validation : Use ANOVA or t-tests to assess significance in biological replicates.
- Data Tables : Include parameters like IC₅₀, , and logP in structure-activity relationship (SAR) tables.
- Error Analysis : Report standard deviations and confidence intervals for quantitative measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
